molecular formula C47H70O15S B1432143 Methoxytrityl-S-PEG12-acid CAS No. 1334169-94-6

Methoxytrityl-S-PEG12-acid

Cat. No. B1432143
CAS RN: 1334169-94-6
M. Wt: 907.1 g/mol
InChI Key: GEHVFVYKJUPYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxytrityl-S-PEG12-acid is a chemical compound used in scientific research for various applications. It is a derivative of polyethylene glycol (PEG) that is widely used in the pharmaceutical industry due to its biocompatibility and low toxicity. Methoxytrityl-S-PEG12-acid is a versatile compound that can be used for drug delivery, protein conjugation, and other applications.

Advantages and Limitations for Lab Experiments

The advantages of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in lab experiments include its biocompatibility, low toxicity, and versatility. It can be used for drug delivery, protein conjugation, and other applications. However, one limitation of using Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is that it can be difficult to synthesize and purify. It is also important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used.

Future Directions

There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research. One direction is the development of new drug delivery systems that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to target specific cells or tissues. Another direction is the development of new protein conjugation methods that use Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid to improve the pharmacokinetics and pharmacodynamics of proteins. Additionally, there is a need for more research to better understand the mechanism of action of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid and its effects on biochemical and physiological processes in the body.
Conclusion
In conclusion, Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is a versatile compound that is widely used in scientific research for various applications. It can be used for drug delivery, protein conjugation, and other applications. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid has low toxicity and is well tolerated by the body. However, it is important to note that the effects of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can vary depending on the specific application and dosage used. There are several future directions for the use of Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid in scientific research, including the development of new drug delivery systems and protein conjugation methods.

Scientific Research Applications

Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid is widely used in scientific research for various applications. One of the most common applications is drug delivery. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can be used to improve the solubility and stability of drugs, and it can also be used to target specific cells or tissues. Methoxytrityl-S-Methoxytrityl-S-PEG12-acid12-acid can also be used for protein conjugation, which is a process of attaching Methoxytrityl-S-PEG12-acid to proteins. This process can improve the pharmacokinetics and pharmacodynamics of proteins and increase their half-life in the body.

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHVFVYKJUPYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

907.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxytrityl-S-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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